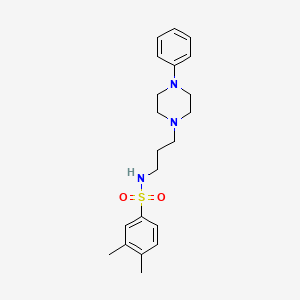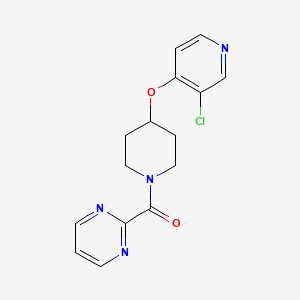
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone is an organic compound that incorporates various functional groups, including pyridine, piperidine, pyrimidine, and a methanone moiety. The combination of these structures provides the compound with distinct physicochemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Step: : Synthesis begins with the preparation of (3-chloropyridin-4-yl)oxy intermediate by reacting 3-chloropyridine with an appropriate piperidine derivative.
Coupling Reaction: : This intermediate is then coupled with a piperidine compound to form the core structure.
Final Assembly: : The pyrimidin-2-yl group is introduced in the final step through a reaction with a suitable pyrimidinyl derivative under controlled conditions.
Industrial Production Methods: The industrial synthesis follows similar steps but is optimized for large-scale production with considerations for cost, yield, and purity. This might involve the use of continuous flow reactors and advanced purification techniques like high-pressure liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: : Reduction reactions are feasible, especially targeting the carbonyl group in the methanone moiety.
Substitution: : Substitution reactions can occur at the pyridine and pyrimidine rings.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed: Depending on the reaction type, the major products include various oxidized or reduced forms, halogenated derivatives, and other substituted compounds retaining the core structure.
科学研究应用
Chemistry: The compound serves as a key intermediate in synthetic organic chemistry, providing a scaffold for further functionalization and study of novel derivatives.
Biology: In biological research, it is explored for its potential interactions with cellular pathways and enzymes, making it a candidate for studying biochemical mechanisms.
Medicine: Potential pharmacological applications include investigation as a lead compound in drug discovery, particularly for its probable binding affinity to specific targets.
Industry: Industrially, it could be employed in the synthesis of advanced materials or as a starting material for complex organic syntheses.
作用机制
Effects: The precise mechanism involves the binding of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone to specific molecular targets, potentially influencing biochemical pathways.
Molecular Targets and Pathways: Typical pathways include those mediated by the compound's interaction with enzymes or receptors that recognize its structural motifs. Detailed studies are required to fully elucidate these mechanisms.
相似化合物的比较
Similar Compounds:
(3-Chloropyridin-4-yl)oxy derivatives: : These share the pyridine and chloropyridine moieties but vary in other substituents.
Piperidinyl methanones: : These contain the piperidine and methanone groups, differing in additional functional groups.
Pyrimidin-2-yl compounds: : They possess the pyrimidine ring, often used in pharmaceuticals and agrochemicals.
Uniqueness: The unique combination of pyridine, piperidine, pyrimidine, and methanone groups in (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone provides it with distinct properties that set it apart from other compounds. This uniqueness lies in its potential reactivity and versatility in scientific research.
属性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-12-10-17-7-2-13(12)22-11-3-8-20(9-4-11)15(21)14-18-5-1-6-19-14/h1-2,5-7,10-11H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOVMCRBNYWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
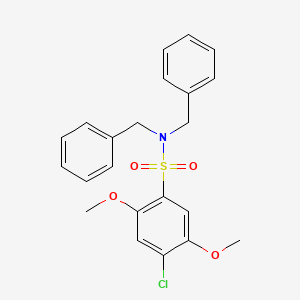
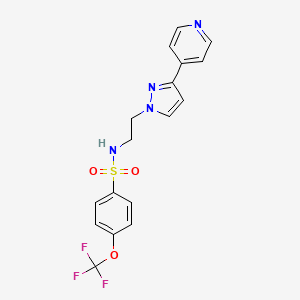
![6-cyclopropyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2949134.png)
![(E)-2-(2,4-dichlorophenoxy)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2949135.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2949136.png)
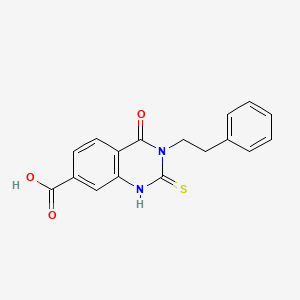
![1-[(3-Chlorophenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2949139.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidine](/img/structure/B2949140.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(thiazol-4-yl)methanone](/img/structure/B2949143.png)
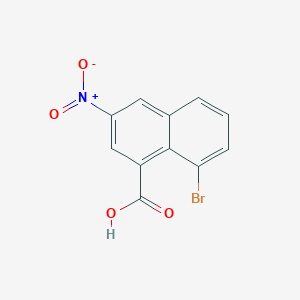
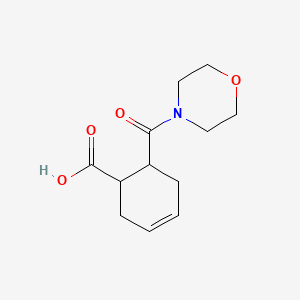
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2949148.png)
